molecular formula C20H22ClF3N4O B047810 Flibanserin hydrochloride CAS No. 147359-76-0

Flibanserin hydrochloride

Cat. No.: B047810
CAS No.: 147359-76-0
M. Wt: 426.9 g/mol
InChI Key: XGAGFLQFMFCIHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flibanserin hydrochloride primarily targets the serotonin receptors in the brain . It has a high affinity for 5-HT1A and 5-HT2A receptors , acting as an agonist on 5-HT1A and an antagonist on 5-HT2A . These receptors play a crucial role in regulating mood, appetite, and sleep.

Mode of Action

Flibanserin’s interaction with its targets results in a lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . This is achieved through its agonist activity on 5-HT1A and antagonist activity on 5-HT2A . Under higher levels of brain serotonin (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT1A receptors .

Biochemical Pathways

The action of flibanserin on neurotransmitter receptors contributes to the reduction in serotonin levels and increase in dopamine and norepinephrine levels . These changes in neurotransmitter levels may play a part in reward processing , potentially improving sexual desire .

Pharmacokinetics

Flibanserin is extensively metabolized by the liver, mainly by CYP3A4 and CYP2C19 . It has a bioavailability of 33% and is ~98% protein-bound . The elimination half-life is approximately 11 hours , and it is excreted via the bile duct (51%) and kidney (44%) .

Result of Action

The molecular and cellular effects of flibanserin’s action result in an improvement in sexual desire , an increase in the number of satisfying sexual events , and a decrease in the distress associated with low sexual desire .

Action Environment

The action, efficacy, and stability of flibanserin can be influenced by various environmental factors. For instance, the use of alcohol concomitantly or close together in time with flibanserin increases the risk of severe hypotension and syncope . Also, concomitant use of flibanserin and moderate or potent CYP3A4 inhibitors is contraindicated because of substantially increased flibanserin exposure and risk of severe hypotension and syncope . Furthermore, flibanserin is contraindicated in patients with hepatic impairment because of substantially increased flibanserin exposure and risk of severe hypotension and syncope .

Biochemical Analysis

Biochemical Properties

Flibanserin hydrochloride has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These interactions with enzymes and proteins play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound influences cell function by modulating the levels of key neurotransmitters. By reducing serotonin levels and increasing norepinephrine and dopamine, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is attributed to its interaction with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This results in a decrease in serotonin levels and an increase in dopamine and norepinephrine levels, all of which may play a part in reward processing .

Dosage Effects in Animal Models

In animal models, this compound has shown antidepressant-like effects at certain dosages . For instance, it showed an antidepressant-like effect in the distress-induced calls in chicks at 5 mg/kg and in the muricidal test at 16 and 32 mg/kg .

Metabolic Pathways

This compound is primarily metabolized via CYP3A4, with CYP2C19 contributing to a lesser extent . There is minimal involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2D6 . At least 35 metabolites of this compound are produced, two of which reach plasma concentrations as high as the parent drug .

Chemical Reactions Analysis

Types of Reactions

Flibanserin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

Properties

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAGFLQFMFCIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147359-76-0
Record name Flibanserin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLIBANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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